molecular formula C20H16O2 B3178806 Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- CAS No. 79447-10-2

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Cat. No. B3178806
CAS RN: 79447-10-2
M. Wt: 288.3 g/mol
InChI Key: YFKPNQBRKCNHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, is an organic compound with the molecular formula C17H14O2. It is a colorless, crystalline solid that is soluble in organic solvents. It is a common building block for organic synthesis and has been used in a variety of scientific research applications.

Mechanism Of Action

Methanone is an organic compound that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act as a substrate in organic synthesis reactions and as a ligand in metal-catalyzed reactions. It is also believed to act as a reagent in the synthesis of dyes and pigments.

Biochemical And Physiological Effects

Methanone is an organic compound that is used in a variety of scientific research applications. Its biochemical and physiological effects are not well understood, but it is believed to be relatively non-toxic. It is not known to be carcinogenic or to have any significant long-term health effects.

Advantages And Limitations For Lab Experiments

Methanone has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easily available. It is also stable and can be stored for long periods of time. However, it is not very soluble in water and has a low boiling point, which can make it difficult to use in some experiments.

Future Directions

Methanone has a wide range of potential applications in the scientific research field. In the future, it could be used to synthesize a variety of organic compounds, such as amines, carboxylic acids, and sulfonamides. It could also be used to develop new pharmaceuticals, dyes, and pigments. Additionally, it could be used to study the mechanism of action of metal-catalyzed reactions. Finally, it could be used to study the biochemical and physiological effects of organic compounds.

Scientific Research Applications

Methanone has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of organic compounds, such as amines, carboxylic acids, and sulfonamides. It has also been used as a ligand in metal-catalyzed reactions, such as the Heck reaction. In addition, it has been used as a starting material in the synthesis of pharmaceuticals, such as ibuprofen, and as a reagent in the synthesis of dyes and pigments.

properties

IUPAC Name

(3-methoxyphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-22-19-9-5-8-18(14-19)20(21)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKPNQBRKCNHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425042
Record name Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

CAS RN

79447-10-2
Record name Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven-dried flask placed under a nitrogen atmosphere, 3-anisoyl chloride (195 g) and biphenyl (190 g) were stirred in dichloromethane (1.4 L). The flask was placed in an ice bath and to it was added anhydrous aluminum chloride (172 g) in portions, each spaced 10 minutes apart. After the aluminum chloride addition was complete the reaction mixture was heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture was slowly poured into a beaker containing a 10% aqueous solution of hydrochloric acid (1.5 L) and ice while stirring vigorously. A separatory funnel was used to separate the organic and aqueous layers. The recovered organic layer was then washed with deionized water three times with 1 liter each time, hereinafter designated as (3×1 L), dried over sodium sulfate and concentrated by rotary evaporation. Crystals formed while sitting overnight and were collected by vacuum filtration. A recrystallization was then performed by dissolving the crystals in a solution of 10% methanol/90% dichloromethane and subsequently removing nearly all of the solvent by rotary evaporation. Crystals formed while sitting overnight and were collected by vacuum filtration yielding 153 g of [1,1′-biphenyl]-4-yl(3-methoxyphenyl)methanone.
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Citations

For This Compound
1
Citations
SJ Zhang, H Xiang, GW Rao, WX Hu - Journal of Structural Chemistry, 2013 - Springer
Two 4-phenylbenzophenones (I) and (II) are synthesized via Friedel-Crafts reactions. There are four crystallographically independent molecules with different conformations in the …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.